Vebreltinib - 1440964-89-5

Vebreltinib

Catalog Number: EVT-3083365
CAS Number: 1440964-89-5
Molecular Formula: C20H15F3N8
Molecular Weight: 424.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vebreltinib, also known as Vebreltinib, is a small molecule classified as a tyrosine kinase inhibitor (TKI). Specifically, it demonstrates high selectivity and potency for the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase. [, , ] In scientific research, Vebreltinib serves as a valuable tool for investigating MET-driven oncogenesis and evaluating its potential as a therapeutic target in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma. [, , , , ]

Source and Classification

Bozitinib was developed through a combination of structure-based drug design and high-throughput screening techniques. It is primarily classified as an experimental anticancer agent, with ongoing research aimed at elucidating its efficacy and safety profile in clinical settings. The compound's mechanism of action involves inhibition of the MET signaling pathway, which is often dysregulated in various cancers, including lung cancer and other solid tumors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bozitinib involves several key steps, typically starting from commercially available precursors. The synthetic route can be broken down into the following stages:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of amine or halide intermediates through nucleophilic substitutions or coupling reactions.
  2. Coupling Reactions: The key intermediates are then coupled using palladium-catalyzed cross-coupling reactions, which are essential for forming the core structure of Bozitinib.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity levels suitable for biological testing.

The precise reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Bozitinib can be represented by its chemical formula C23H26N4O3C_{23}H_{26}N_{4}O_{3}. It features a complex arrangement that includes:

  • A central aromatic ring system.
  • Multiple functional groups that facilitate interaction with the MET receptor.
  • A specific stereochemistry that is crucial for its biological activity.

The three-dimensional conformation of Bozitinib allows it to effectively bind to the active site of the MET receptor, inhibiting its kinase activity.

Chemical Reactions Analysis

Reactions and Technical Details

Bozitinib undergoes various chemical reactions that are significant for its function as a tyrosine kinase inhibitor:

  1. Kinase Inhibition: The primary reaction involves binding to the ATP-binding site of the MET receptor, preventing phosphorylation events critical for downstream signaling.
  2. Metabolism: In vivo studies indicate that Bozitinib is metabolized primarily by cytochrome P450 enzymes, leading to several metabolites that may also exhibit biological activity.

Understanding these reactions is vital for predicting pharmacokinetic behavior and potential drug interactions.

Mechanism of Action

Process and Data

Bozitinib exerts its anticancer effects through a well-defined mechanism:

  1. Binding to MET: Upon administration, Bozitinib selectively binds to the MET receptor's active site.
  2. Inhibition of Phosphorylation: This binding inhibits autophosphorylation of the receptor, leading to decreased activation of downstream signaling pathways involved in cell proliferation and survival.
  3. Induction of Apoptosis: By disrupting these pathways, Bozitinib can induce apoptosis in cancer cells that rely on MET signaling for growth.

Data from preclinical studies have demonstrated significant tumor regression in models treated with Bozitinib compared to control groups.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bozitinib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 402.48 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation and delivery methods in clinical applications.

Applications

Scientific Uses

Bozitinib's primary application lies within cancer therapy, particularly for tumors characterized by aberrant MET signaling. Ongoing research focuses on:

  • Clinical Trials: Evaluating its efficacy in combination with other therapies for enhanced antitumor activity.
  • Biomarker Development: Identifying patient populations most likely to benefit from treatment with Bozitinib based on genetic profiling.
Introduction to c-MET Signaling Dysregulation in Oncogenesis

Role of c-MET Receptor Tyrosine Kinase in Tumorigenesis and Metastasis

The c-MET receptor tyrosine kinase (encoded by the MET proto-oncogene) is a high-affinity receptor for hepatocyte growth factor (HGF). Under physiological conditions, the HGF/c-MET axis regulates embryogenesis, tissue repair, and organ regeneration through activation of downstream signaling cascades (PI3K/AKT, RAS/MAPK, STAT3) that mediate cell proliferation, survival, and motility [6] [8]. However, dysregulation of this pathway transforms c-MET into a potent oncogenic driver. Aberrant c-MET signaling promotes tumor growth, angiogenesis, epithelial-mesenchymal transition (EMT), and metastasis across diverse solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma [2] [4]. c-MET overexpression correlates with advanced disease stage, lymph node metastasis, and poor prognosis in clinical studies. For instance, gastric cancer patients with high c-MET expression exhibit significantly shorter overall survival compared to those with low expression (log-rank p < 0.01) [2] [4].

  • Mechanistic Insights: Ligand-independent c-MET activation occurs through dimerization with other receptors (e.g., EGFR, RON). This cross-talk amplifies downstream oncogenic signals and establishes compensatory pathways that facilitate therapeutic resistance [4] [6]. Neutrophil cytotoxicity studies reveal that c-MET deletion in immune cells enhances tumor metastasis, indicating its context-dependent role in tumor microenvironments [6].

Molecular Mechanisms of MET Alterations in Solid Tumors

Genetic and epigenetic alterations driving c-MET dysregulation include:

  • Gene Amplification: MET amplification increases receptor density, leading to ligand-independent phosphorylation and constitutive pathway activation. In gastric cancer, MET-amplified cell lines (e.g., MKN-45) demonstrate oncogene addiction, with proliferation and survival critically dependent on c-MET signaling [2] [3].

  • Exon 14 Skipping Mutations (METΔ14ex): These mutations affect splice donor/acceptor sites in intron 13–intron 14 junctions, resulting in exclusion of exon 14 during mRNA processing. The truncated protein lacks the juxtamembrane domain containing Y1003, a critical binding site for the E3 ubiquitin ligase CBL. This impairs receptor ubiquitination and degradation, prolonging c-MET stability and signaling duration [3] [7] [10]. METΔ14ex occurs in 3–4% of NSCLC and up to 13% of pulmonary sarcomatoid carcinomas [7] [10].

  • Kinase Domain Mutations: Missense mutations (e.g., Y1230H, D1228N) reduce autoinhibitory constraints or alter ATP-binding affinity, enhancing catalytic activity. Resistance-conferring mutations (e.g., G1163R) sterically hinder inhibitor binding [2] [6].

Table 1: Prevalence and Functional Impact of MET Alterations in Solid Tumors

Alteration TypeKey SubtypesPrevalenceOncogenic Mechanism
Exon 14 SkippingPoint mutations, Deletions, InsertionsNSCLC: 3–4%, Gastric: 7.1%Loss of CBL-binding domain → Impaired degradation
AmplificationFocal amplification, PolysomyNSCLC: 1–5%, Gastric: VariableReceptor overexpression → Constitutive dimerization
Kinase MutationsY1230H, D1228N, G1163RResistance contextsAltered ATP-binding pocket → Sustained kinase activity

Rationale for Targeted Inhibition of c-MET in MET-Driven Cancers

The oncogenic dependency of tumors harboring MET alterations provides a strong therapeutic rationale for selective kinase inhibition. Key principles include:

  • Oncogene Addiction: MET-amplified or METΔ14ex-mutated cancers exhibit preferential reliance on c-MET signaling for survival. In gastric cancer models, MET-amplified MKN-45 cells show profound sensitivity to c-MET inhibition (IC~50~ = 12 nM), whereas cells without amplification (KATO III) are resistant (IC~50~ > 1 µM) [2]. This dependency enables high therapeutic indices for targeted agents.

  • Bypassing Resistance Mechanisms: c-MET hyperactivation mediates resistance to EGFR inhibitors (e.g., erlotinib) and anti-angiogenic therapies. Preclinical data show that MET amplification drives ~20% of EGFR-TKI acquired resistance in NSCLC, making combined or sequential targeting strategically valuable [8] [9].

  • Synthetic Lethality: Concurrent inhibition of c-MET and complementary pathways (e.g., EGFR, VEGF) may overcome compensatory signaling. For example, c-MET and EGFR co-activation occurs in >40% of HCCs, and dual blockade synergistically suppresses proliferation [4] [8].

Table 2: c-MET-Targeted Therapeutic Classes and Examples

Therapeutic ClassMechanism of ActionRepresentative Agents
Type Ia MET-TKIsATP-competitive, targets active conformationCrizotinib, Foretinib
Type Ib MET-TKIsATP-competitive, high specificity for METCapmatinib, Tepotinib, Bozitinib
Type II MET-TKIsTargets inactive conformation, multi-kinaseCabozantinib, Merestinib
Monoclonal AntibodiesBlocks HGF binding or receptor dimerizationOnartuzumab (MetMAb)

Properties

CAS Number

1440964-89-5

Product Name

Bozitinib

IUPAC Name

6-(1-cyclopropylpyrazol-4-yl)-3-[difluoro-(6-fluoro-2-methylindazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C20H15F3N8

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C20H15F3N8/c1-29-9-11-6-14(15(21)7-17(11)27-29)20(22,23)19-26-25-18-5-4-16(28-31(18)19)12-8-24-30(10-12)13-2-3-13/h4-10,13H,2-3H2,1H3

InChI Key

QHXLXUIZUCJRKV-UHFFFAOYSA-N

SMILES

CN1C=C2C=C(C(=CC2=N1)F)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C6CC6)(F)F

Solubility

not available

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)F)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C6CC6)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.